Receptor Binding Selectivity of Atosiban vs. Next-Generation OTR Antagonists
Atosiban is a mixed antagonist, binding to both oxytocin (OTR) and vasopressin V1a receptors with comparable affinity. In contrast, the next-generation oxytocin antagonist FE 200 440 exhibits markedly higher selectivity for the OTR over the V1a receptor. In a direct head-to-head comparison on isolated human myometrial strips, Atosiban displayed a pA2 value of 10.6 against oxytocin and 8.8 against vasopressin, whereas FE 200 440 showed no measurable inhibition of vasopressin-induced contractions in 5 of 6 experiments [1]. This lack of selectivity in Atosiban is a key differentiator from more selective investigational compounds.
| Evidence Dimension | Receptor Selectivity (pA2 vs. Oxytocin / vs. Vasopressin) |
|---|---|
| Target Compound Data | Atosiban: pA2 = 10.6 (vs. oxytocin), pA2 = 8.8 (vs. vasopressin) |
| Comparator Or Baseline | FE 200 440: pA2 = 8.3 (vs. oxytocin), No inhibition of vasopressin (5/6 experiments) |
| Quantified Difference | Atosiban inhibits vasopressin-induced contractions; FE 200 440 does not. |
| Conditions | In vitro study on isolated myometrial strips from term-pregnant women. |
Why This Matters
For research applications, Atosiban serves as a pharmacological tool with dual activity, while more selective compounds like FE 200 440 are required when isolating OTR-specific effects.
- [1] Nilsson L, Reinheimer T, Steinwall M, Akerlund M. FE 200 440: a selective oxytocin antagonist on the term-pregnant human uterus. BJOG. 2003 Nov;110(11):1025-8. View Source
